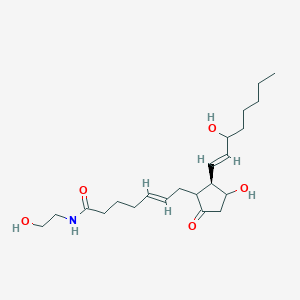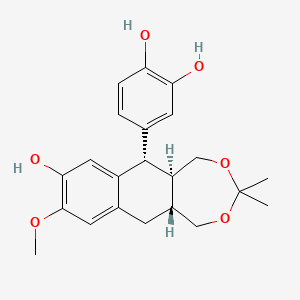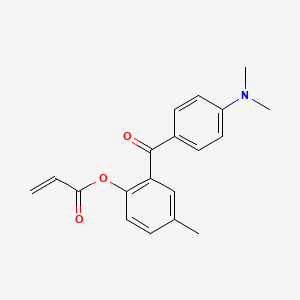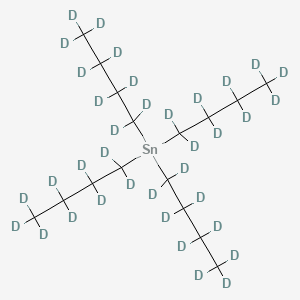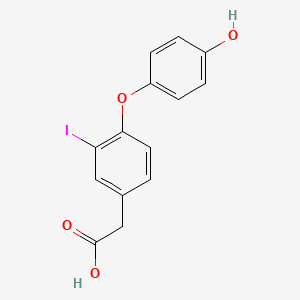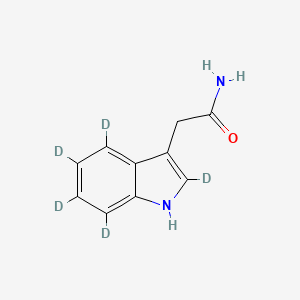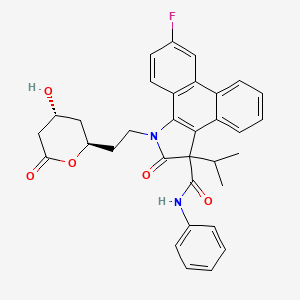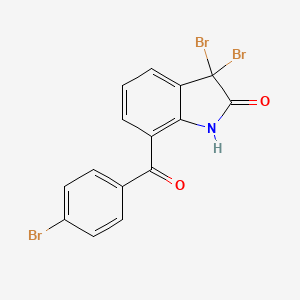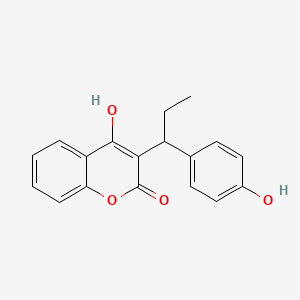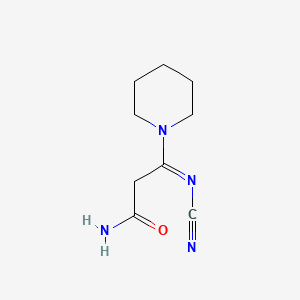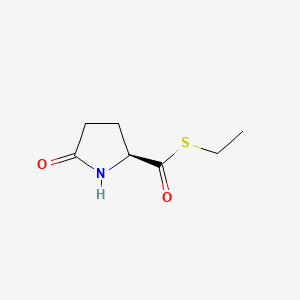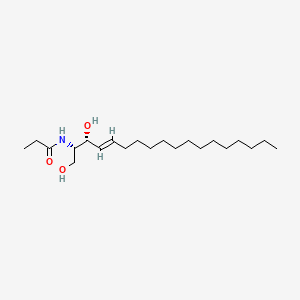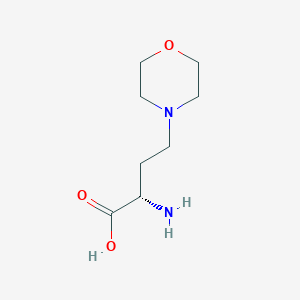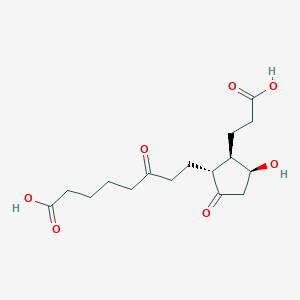
四去氢-PGDM
描述
Tetranor-PGDM is a metabolite of prostaglandin D2, reflecting its biosynthesis in both mice and humans . Prostaglandin D2 is a cyclooxygenase product of arachidonic acid that plays a significant role in various physiological processes, including modulation of vascular, platelet, and leukocyte functions . Tetranor-PGDM is an abundant urinary metabolite, making it a valuable biomarker for studying prostaglandin D2 production and related biological activities .
科学研究应用
四去氢-PGDM有以下几种科学研究应用:
作用机制
生化分析
Biochemical Properties
Tetranor-PGDM reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes and proteins, including cyclooxygenase (COX), which is involved in its formation from arachidonic acid .
Cellular Effects
Tetranor-PGDM influences cell function by modulating vascular, platelet, and leukocyte function in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tetranor-PGDM exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of D prostanoid receptors (DPs), which mediate the vasorelaxant and bronchodilator effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetranor-PGDM change over time. It has been observed that the levels of Tetranor-PGDM and a related PGD2 metabolite in human urine were found to be 1.5 ± 0.3 and 0.6 ± ng/mg creatinine, respectively .
Dosage Effects in Animal Models
The effects of Tetranor-PGDM vary with different dosages in animal models . The assay exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .
Metabolic Pathways
Tetranor-PGDM is involved in the metabolic pathways of PGD2. It interacts with enzymes such as COX-1 and COX-2, which are involved in its formation from arachidonic acid .
Transport and Distribution
It is known that it is detectable in human and mouse urine, indicating that it is excreted from the body through the urinary system .
Subcellular Localization
Given its role as a metabolite of PGD2, it is likely to be found in the cytoplasm where it can interact with various enzymes and proteins involved in its metabolic pathway .
准备方法
四去氢-PGDM的制备涉及前列腺素D2的酶促转化。 可以使用质谱法研究该过程,以识别小鼠和人尿液中的代谢物 .
化学反应分析
四去氢-PGDM作为一种代谢产物,主要经历酶促反应,而不是传统的化学反应。 它是在环氧合酶的作用下由前列腺素D2形成的 . 这些反应形成的主要产物是this compound本身,可以在尿液样本中检测到 . 这些反应中常用的试剂和条件包括使用环氧合酶抑制剂来研究前列腺素D2及其代谢物的抑制 .
相似化合物的比较
四去氢-PGDM作为前列腺素D2的代谢产物具有独特作用。 类似的化合物包括其他前列腺素代谢物,如四去氢-PGEM、四去氢-PGFM和四去氢-PGAM . 这些代谢物也反映了其各自前列腺素的生物合成,并在各种研究中用作生物标志物 .
属性
IUPAC Name |
8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBSPJILLFAIC-BZPMIXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348012 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70803-91-7 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is tetranor-PGDM and what is its significance in research?
A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]
Q2: How is tetranor-PGDM produced in the body?
A: Tetranor-PGDM is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []
Q3: Why is measuring urinary tetranor-PGDM levels considered a valuable tool in research?
A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]
Q4: Which diseases or conditions have been linked to altered urinary tetranor-PGDM levels?
A4: Research has found associations between elevated urinary tetranor-PGDM and various conditions, including:
- Food allergy: [, , ] Studies have shown a correlation between urinary tetranor-PGDM levels and the severity of allergic reactions to food. []
- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary tetranor-PGDM levels, suggesting chronic mast cell activation. []
- Muscular dystrophy: [, ] Urinary tetranor-PGDM is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []
- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []
Q5: What analytical techniques are commonly employed to measure tetranor-PGDM levels in urine?
A5: Several methods have been developed and validated for accurately quantifying urinary tetranor-PGDM levels:
- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring tetranor-PGDM.
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.
- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of tetranor-PGDM and other related metabolites like tetranor-PGEM. []
Q6: How reliable are these analytical methods for tetranor-PGDM measurement?
A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying tetranor-PGDM in urine samples. [, ]
Q7: Are there any limitations to using urinary tetranor-PGDM as a biomarker?
A7: While promising, there are some limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


